2-Oxohistidine

oxidative stress biomarker analytical sensitivity protein oxidation detection

2-Oxohistidine (CAS 151436-49-6; molecular formula C₆H₉N₃O₃; molecular weight 171.15 g/mol) is a non-proteinogenic amino acid formed by the metal-catalyzed oxidation of the C-2 position of the imidazole ring of L-histidine. It was first characterized as the major oxidation product of histidine residues in proteins exposed to reactive oxygen species and is established as a biological marker for oxidatively modified proteins.

Molecular Formula C6H7N3O3
Molecular Weight 169.14 g/mol
Cat. No. B12328305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxohistidine
Molecular FormulaC6H7N3O3
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESC1=NC(=O)N=C1CC(C(=O)O)N
InChIInChI=1S/C6H7N3O3/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)/t4-/m0/s1
InChIKeyMWUSZYAURGSGRY-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxohistidine Procurement Guide: Identity, Source, and Primary Characteristics


2-Oxohistidine (CAS 151436-49-6; molecular formula C₆H₉N₃O₃; molecular weight 171.15 g/mol) is a non-proteinogenic amino acid formed by the metal-catalyzed oxidation of the C-2 position of the imidazole ring of L-histidine [1]. It was first characterized as the major oxidation product of histidine residues in proteins exposed to reactive oxygen species and is established as a biological marker for oxidatively modified proteins [2]. The compound is commercially supplied as a reference standard for analytical method development, method validation, and quality control applications in pharmaceutical impurity profiling, most notably for the anticoagulant Rivaroxaban.

Why 2-Oxohistidine Cannot Be Replaced by Native Histidine, Carbonyl Assays, or Alternative Oxidative Markers


2-Oxohistidine occupies a unique analytical and biochemical niche that precludes casual substitution. Unlike native L-histidine, which is stable under standard acid hydrolysis, 2-oxohistidine degrades to aspartate and ammonia in 6M HCl unless stabilized by high concentrations of dithiothreitol, meaning that routine amino acid analysis protocols will fail to detect it unless specifically modified [1]. Compared with the widely used DNPH-based total protein carbonyl assay, 2-oxohistidine provides residue-level specificity for a defined oxidative modification at the histidine imidazole C-2 position, whereas carbonyl assays are subject to artifactual overestimation from nucleic acid contamination and thiol-induced Fenton chemistry [2]. Furthermore, 2-oxohistidine formation is mechanistically distinct—requiring metal-catalyzed oxidation by transition metal/ascorbate/H₂O₂ systems—and does not correlate simply with global oxidative damage indices such as 3-nitrotyrosine or methionine sulfoxide levels.

Quantitative Differentiation Evidence for 2-Oxohistidine: Comparators, Data, and Selection Rationale


Detection Sensitivity: 2-Oxohistidine Amino Acid Analysis vs. Standard DNPH Carbonyl Assay

2-Oxohistidine can be detected at substantially lower modification levels than those required by the standard DNPH total carbonyl assay. Lewisch et al. demonstrated that 1 pmol of 2-oxohistidine was readily detected in a protein hydrolysate containing 1700 pmol total amino acids, corresponding to a modification level of ~0.06% [1]. In contrast, the standard DNPH photometric assay has a carbonyl detection limit of 443 pmol and requires a minimum of 2,000 µg protein input per measurement, with an additional 30% overestimation from non-specific DNPH binding [2].

oxidative stress biomarker analytical sensitivity protein oxidation detection

Analytical Specificity: 2-Oxohistidine vs. Total Protein Carbonyl Assay for Oxidative Damage Assessment

The NIH Intramural Research program on oxidative modification of proteins explicitly states that 2-oxohistidine provides greater specificity than the total protein carbonyl assay for assessing protein oxidation [1]. The carbonyl assay detects all protein-bound carbonyls from diverse sources—including non-oxidative mechanisms, nucleic acid adducts, and lipid peroxidation products—leading to documented artifacts. Luo et al. demonstrated that nucleic acid contamination and thiol-containing buffers can artifactually elevate carbonyl measurements, with thiol-stimulated Fenton reactions producing an artifactual doubling of apparent carbonyl content [2].

oxidative protein damage assay specificity biomarker validation

Synthetic Yield: Optimized Metal-Catalyzed Oxidation vs. Previously Reported Conditions

Huang et al. (2015) developed an optimized metal-catalyzed oxidation protocol for generating the 2-oxohistidine side chain in both free amino acid monomers and synthetic peptides. By optimizing reagent ratios and pH buffering in the Cu²⁺/ascorbate/O₂ reaction system, the authors improved the yield more than tenfold compared to previously reported conditions [1]. This yield improvement was critical for obtaining homogeneously modified 2-oxohistidine-containing peptides suitable for biophysical characterization and proteomics applications.

peptide synthesis 2-oxohistidine modification synthetic method optimization

Site-Selective Oxidation: 2-Oxohistidine Formation at Cu,Zn-SOD His118 vs. Other Histidine Residues

Uchida et al. (1994) provided direct evidence for site-selective generation of 2-oxohistidine within Cu,Zn-superoxide dismutase exposed to H₂O₂. When bovine erythrocyte Cu,Zn-SOD (0.5 mg/mL) was treated with 5 mM H₂O₂ in 50 mM sodium phosphate buffer (pH 7.2) for 30 min, approximately 0.66 mol of 2-oxohistidine was formed per mol of enzyme subunit, selectively at His118 within the active site [1]. In contrast, the peptide fragment derived from Gly24-Lys67, which contains other histidine residues, contained only 0.085 mol 2-oxohistidine per mol of peptide, demonstrating a 7.8-fold selectivity for His118 [1].

site-specific oxidation Cu,Zn-superoxide dismutase metal-catalyzed oxidation selectivity

Differential Functional Consequence: 2-Oxohistidine at PerR His37 vs. His91 on Metal-Binding Affinity

Traoré et al. (2009) resolved the crystal structure of oxidized PerR protein (PerR-Zn-ox) and unambiguously identified 2-oxohistidine at position 37 [1]. EPR experiments revealed a striking functional asymmetry: PerR-Zn-H37ox retained significant affinity for the regulatory metal ion, whereas PerR-Zn-H91ox exhibited considerably reduced metal-binding affinity [1]. Despite this differential effect on metal binding, oxidation at either His37 or His91 was sufficient to abolish DNA-binding activity, demonstrating that the functional outcome of 2-oxohistidine formation is position-dependent [1].

PerR transcription factor metal-binding affinity protein oxidation sensor

Acid Hydrolysis Stability: 2-Oxohistidine Degradation vs. Native Histidine Stability

2-Oxohistidine is intrinsically unstable during standard protein acid hydrolysis conditions (6M HCl, 110°C), breaking down to aspartate and ammonia, which explains why it was historically undetected in routine amino acid analyses and was misidentified as co-eluting with ammonia [1]. In contrast, native histidine is fully stable under these conditions and is routinely quantified without special precautions. Lewisch et al. demonstrated that inclusion of very high concentrations of dithiothreitol during acid hydrolysis stabilizes 2-oxohistidine, enabling its quantification by classical ion-exchange chromatography with post-column o-phthaldialdehyde derivatization, reverse-phase chromatography with pre-column OPA or AQC derivatization [1].

amino acid analysis hydrolytic stability sample preparation

High-Value Application Scenarios for 2-Oxohistidine Based on Quantitative Differentiation Evidence


Pharmaceutical Impurity Reference Standard for Rivaroxaban ANDA Submissions

2-Oxohistidine is supplied with detailed characterization data compliant with regulatory guidelines and is explicitly used for analytical method development, method validation, and quality control applications during the commercial production of Rivaroxaban and for Abbreviated New Drug Application (ANDA) submissions [1]. Its well-defined structure, availability as a characterized reference standard, and documented stability requirements (DTT stabilization during hydrolysis) make it indispensable for impurity profiling methods that must meet ICH Q3A/Q3B thresholds.

Oxidative Stress Biomarker Development Using Residue-Specific Detection

The demonstrated detection sensitivity of 1 pmol 2-oxohistidine in 1700 pmol total amino acids (~0.06% modification level) [1] surpasses the practical sensitivity of DNPH-based total carbonyl assays (~1% minimum modification with 30% artifactual overestimation) [2], positioning 2-oxohistidine-based analytical workflows as the preferred choice for quantifying low-level oxidative protein damage in precious biological samples such as clinical biopsies, archived tissues, and high-value recombinant therapeutic proteins.

Synthesis of Homogeneous 2-Oxohistidine-Containing Peptide Probes for Interaction Proteomics

The >10-fold yield improvement achieved by the optimized Cu²⁺/ascorbate/O₂/pH-buffered system [1] enables cost-effective production of homogeneously modified 2-oxohistidine-containing peptides. These probes have been successfully used to identify 2-oxohistidine-interacting proteins from the E. coli proteome [2] and to demonstrate that 2-oxo-carnosine exhibits antioxidant activity superior to endogenous antioxidants such as glutathione and ascorbate [3], opening avenues for functional studies of this non-enzymatic post-translational modification.

Structural Biology of Metal-Catalyzed Oxidation Sensing in Transcription Factors

The position-dependent functional impact of 2-oxohistidine—where oxidation at PerR His37 retains regulatory metal affinity while oxidation at His91 abolishes it [1]—establishes 2-oxohistidine as a uniquely informative probe for dissecting metal-catalyzed oxidation sensing mechanisms. Researchers studying peroxide-sensing transcription factors (PerR, OhrR, OxyR families) can leverage site-specifically oxidized protein standards or 2-oxohistidine-containing peptide antigens to map structure-function relationships that cannot be interrogated with generic oxidative damage markers.

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